N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-(5-phenyl-1,3-oxazol-2-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-(5-phenyl-1,3-oxazol-2-yl)propanamide is a complex organic compound that features both indole and oxazole moieties The indole structure is known for its presence in many biologically active molecules, while the oxazole ring is often found in compounds with significant pharmacological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-(5-phenyl-1,3-oxazol-2-yl)propanamide typically involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the indole nitrogen using methyl iodide in the presence of a base like potassium carbonate.
Synthesis of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of α-hydroxy ketones with amides or nitriles under dehydrating conditions.
Coupling of Indole and Oxazole Moieties: The final step involves coupling the indole and oxazole moieties through a propanamide linker, typically using amide bond formation techniques such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The indole moiety can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, leading to the formation of indole-2,3-diones.
Reduction: The oxazole ring can be reduced to oxazolidine using hydrogenation conditions with catalysts like palladium on carbon.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position, using reagents like halogens or nitro compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogens (e.g., bromine), nitro compounds.
Major Products
Oxidation: Indole-2,3-diones.
Reduction: Oxazolidine derivatives.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-(5-phenyl-1,3-oxazol-2-yl)propanamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used to study the interactions of indole and oxazole derivatives with biological macromolecules. It can serve as a probe to investigate enzyme mechanisms or receptor binding sites.
Medicine
Medically, this compound holds potential as a lead compound for drug development. Its structural features suggest it could interact with various biological targets, making it a candidate for the development of new therapeutics for diseases such as cancer, neurological disorders, and infections.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as fluorescence or conductivity, due to the presence of the indole and oxazole rings.
Mechanism of Action
The mechanism of action of N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-(5-phenyl-1,3-oxazol-2-yl)propanamide likely involves interactions with specific molecular targets, such as enzymes or receptors. The indole moiety can mimic the structure of tryptophan, allowing it to bind to tryptophan-binding proteins or enzymes. The oxazole ring can interact with nucleophilic sites in proteins, potentially inhibiting enzyme activity or altering protein function.
Comparison with Similar Compounds
Similar Compounds
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide: Similar indole structure but lacks the oxazole ring.
3-(5-phenyl-1,3-oxazol-2-yl)propanamide: Contains the oxazole ring but lacks the indole moiety.
5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT): A simpler indole derivative with psychoactive properties.
Uniqueness
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-(5-phenyl-1,3-oxazol-2-yl)propanamide is unique due to the combination of the indole and oxazole rings within a single molecule. This dual functionality allows it to interact with a broader range of biological targets and participate in a wider variety of chemical reactions compared to simpler indole or oxazole derivatives.
Properties
Molecular Formula |
C23H23N3O3 |
---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-(5-phenyl-1,3-oxazol-2-yl)propanamide |
InChI |
InChI=1S/C23H23N3O3/c1-28-18-7-8-20-19(13-18)17(14-25-20)11-12-24-22(27)9-10-23-26-15-21(29-23)16-5-3-2-4-6-16/h2-8,13-15,25H,9-12H2,1H3,(H,24,27) |
InChI Key |
QQJODCVQQAZMIU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2CCNC(=O)CCC3=NC=C(O3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.